molecular formula C17H12N4O3S2 B2630670 4-(2-{7-Thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoic acid CAS No. 304863-59-0

4-(2-{7-Thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoic acid

Cat. No. B2630670
CAS RN: 304863-59-0
M. Wt: 384.43
InChI Key: PFPVJRMLOISWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-{7-Thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoic acid” is a chemical substance with the CAS Number: 304863-59-0 . Its IUPAC name is 4- { [ ( [1,2,4]triazolo [3,4-b] [1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}benzoic acid . The compound has a molecular weight of 384.44 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Evaluation A novel series of 2-mercaptobenzimidazole derivatives, including compounds structurally related to the query chemical, were synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans. The cytotoxic properties were also investigated, revealing promising results for certain derivatives (Devi, Shahnaz, & Prasad, 2022).

  • Anticancer Properties Derivatives of the core chemical structure have been explored for their potential anticancer activities. For instance, compounds synthesized through the reaction of 3-arylated derivatives with various active moieties demonstrated selective activity against melanoma and breast cancer cell lines. This suggests a promising avenue for the development of new anticancer agents with high selectivity and efficacy (Ostapiuk, Matiychuk, & Obushak, 2015).

Synthesis Techniques and Characterization

  • Advanced Synthesis Methods The compounds, including those structurally related to the query chemical, have been synthesized using modern techniques such as ultrasound irradiation, which offers significant advantages in terms of reaction times and yields. Such methods not only facilitate the efficient synthesis of these compounds but also contribute to the greener chemistry approaches by reducing solvent use and energy consumption (Rezki, 2016).

  • Heterocyclic Compound Synthesis The core structure has been used as a key intermediate in the synthesis of a wide range of heterocyclic compounds, including thiazole, pyrazole, and oxazole derivatives. These processes involve various cyclization and substitution reactions, highlighting the versatility of the core structure as a precursor for the synthesis of pharmacologically relevant heterocyclic compounds (Fadda, Mukhtar, & Refat, 2012).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S2/c22-14(18-11-7-5-10(6-8-11)15(23)24)9-25-16-19-20-17-21(16)12-3-1-2-4-13(12)26-17/h1-8H,9H2,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPVJRMLOISWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.